molecular formula C16H22ClN3O B2748041 N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)cycloheptanamine hydrochloride CAS No. 1189722-88-0

N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)cycloheptanamine hydrochloride

Cat. No. B2748041
CAS RN: 1189722-88-0
M. Wt: 307.82
InChI Key: HYJATMGYRWVSPM-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxadiazole ring, which is a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . They are known for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves the cyclization of a precursor followed by various other reactions such as nucleophilic alkylation . The exact synthesis process can vary depending on the specific substituents attached to the oxadiazole ring .


Molecular Structure Analysis

In the oxadiazole ring, the C-O and C=N bond lengths are almost identical within systematic errors . The exact structure of the compound you mentioned would depend on the specific substituents attached to the oxadiazole ring .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazoles can vary widely depending on the specific substituents attached to the oxadiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles can vary depending on the specific substituents attached to the oxadiazole ring .

Mechanism of Action

Target of Action

Compounds with similar structures, such as oxadiazoles, have been reported to exhibit promising anticancer activity . They are known to interact with various molecular targets involved in cancer progression .

Mode of Action

Based on the properties of related oxadiazole compounds, it can be inferred that it might interact with its targets, leading to changes in cellular processes . The compound might bind to its target, altering its function and leading to downstream effects .

Biochemical Pathways

Oxadiazole compounds are known to influence a variety of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin k inhibitor . These activities suggest that the compound could affect multiple biochemical pathways.

Pharmacokinetics

In silico results of related oxadiazole compounds indicated that they agree to the lipinski rules of five, suggesting a positive oral bioavailability .

Result of Action

Related oxadiazole compounds have been reported to exhibit anticancer activity, with ic50 values observed for in-vitro anti-cancer activities against various cell lines . This suggests that the compound could have a similar effect.

Action Environment

The performance of related compounds, such as iridium(iii) complexes with n-(5-phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide, showed significant performance differences, suggesting that environmental factors could potentially influence the action of the compound .

Safety and Hazards

The safety and hazards associated with 1,3,4-oxadiazoles can vary depending on their specific structure. Some oxadiazoles have been found to have anticancer activity, suggesting that they could potentially be toxic to cells .

Future Directions

Future research on 1,3,4-oxadiazoles could involve the design and synthesis of new compounds with desirable properties, such as enhanced charge transport properties . Additionally, further studies could investigate the potential therapeutic applications of these compounds .

properties

IUPAC Name

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cycloheptanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O.ClH/c1-2-7-11-14(10-6-1)17-12-15-18-19-16(20-15)13-8-4-3-5-9-13;/h3-5,8-9,14,17H,1-2,6-7,10-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJATMGYRWVSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC2=NN=C(O2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)cycloheptanamine hydrochloride

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